4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 3-methoxypropyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-(3-methoxypropyl)-1H-pyrazole, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets of target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the 3-methoxypropyl group, making it less versatile in certain synthetic applications.
1-(3-Methoxypropyl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-1-(3-methoxypropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 3-methoxypropyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is a pyrazole derivative that has gained attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound, characterized by a bromine atom at the fourth position and a 3-methoxypropyl group at the first position of the pyrazole ring, exhibits various biological interactions that may lead to significant pharmacological effects.
- Molecular Formula : C_10H_12BrN_3O
- Molar Mass : Approximately 232.09 g/mol
- Structural Features : The presence of the bromine atom contributes to its electrophilic nature, while the methoxypropyl group enhances its reactivity and versatility in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as receptors and enzymes. Preliminary studies indicate that similar pyrazole derivatives can exhibit significant binding affinities, which may correlate with their pharmacological properties.
Target Interactions
- Receptors : The compound may bind to specific receptors involved in signaling pathways, potentially influencing cellular responses.
- Enzymatic Activity : It may also act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
Biological Studies and Findings
Research has focused on the synthesis and evaluation of the biological activities of pyrazole derivatives, including this compound. Several studies have reported on its antibacterial properties, anti-inflammatory effects, and potential applications in cancer therapy.
Case Studies
- Antibacterial Activity : A study synthesized a series of pyrazoles, including derivatives similar to this compound, which were evaluated for their antibacterial efficacy against various bacterial strains. Results indicated promising activity against Gram-positive bacteria .
- Anti-inflammatory Effects : Another study explored the anti-inflammatory potential of pyrazole derivatives, revealing that certain compounds could significantly reduce inflammation markers in vitro and in vivo models .
- Cancer Research : Investigations into the anticancer properties of pyrazole derivatives have shown that they can inhibit cell growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
4-Bromo-1-methyl-1H-pyrazole | Methyl group instead of methoxypropyl | Different antibacterial properties |
4-Bromo-3-nitro-1H-pyrazole | Nitro group at position three | Enhanced electron-withdrawing properties |
4-Bromo-1,3-dimethyl-1H-pyrazole | Two methyl groups | Altered steric hindrance affecting reactivity |
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | Acetonitrile substituent | Different solubility and reactivity profile |
Properties
IUPAC Name |
4-bromo-1-(3-methoxypropyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYPHHYILWMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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